molecular formula C10H14BNO5 B8204198 2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid

2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid

Cat. No.: B8204198
M. Wt: 239.04 g/mol
InChI Key: XORMLXVRHRAMNL-UHFFFAOYSA-N
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Description

2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C10H14BNO5. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with methoxy and carbamoyl groups. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.

    Substitution Reaction: The phenylboronic acid undergoes a substitution reaction with methoxy and carbamoyl groups. This can be achieved using reagents such as methoxyamine and methyl isocyanate under controlled conditions.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Reduction: Amines.

Scientific Research Applications

2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: The parent compound, lacking the methoxy and carbamoyl substitutions.

    4-Methoxyphenylboronic Acid: Similar structure but without the carbamoyl group.

    4-Carbamoylphenylboronic Acid: Similar structure but without the methoxy group.

Uniqueness

2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid is unique due to the presence of both methoxy and carbamoyl groups, which can influence its reactivity and interactions in chemical reactions. This dual substitution can enhance its utility in specific synthetic applications, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

[2-methoxy-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO5/c1-12(17-3)10(13)7-4-5-8(11(14)15)9(6-7)16-2/h4-6,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORMLXVRHRAMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N(C)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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